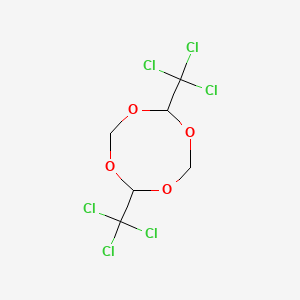
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is a synthetic organic compound characterized by its unique structure, which includes multiple trichloromethyl groups attached to a tetraoxocane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane typically involves the reaction of trichloromethyl precursors with suitable tetraoxocane derivatives. One common method includes the chlorination of 2,6-dimethyl-1,3,5,7-tetraoxocane using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles like amines or thiols, replacing the trichloromethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane has several applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its ability to disrupt cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane involves its interaction with molecular targets such as enzymes and cellular membranes. The trichloromethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the inhibition of enzymatic activity and disruption of cellular functions. This compound may also induce oxidative stress by generating reactive oxygen species, contributing to its biocidal properties.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(trichloromethyl)pyridine: Similar in structure but with a pyridine ring instead of a tetraoxocane ring.
2,6-Bis(trichloromethyl)-4-methylphenol: Contains a phenol ring and a methyl group, offering different reactivity and applications.
2,6-Bis(trichloromethyl)-1,4-dioxane: Features a dioxane ring, providing distinct chemical properties.
Uniqueness
2,6-Bis(trichloromethyl)-1,3,5,7-tetraoxocane is unique due to its tetraoxocane ring structure, which imparts specific chemical reactivity and stability
Propiedades
Número CAS |
2384-06-7 |
|---|---|
Fórmula molecular |
C6H6Cl6O4 |
Peso molecular |
354.8 g/mol |
Nombre IUPAC |
2,6-bis(trichloromethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C6H6Cl6O4/c7-5(8,9)3-13-1-14-4(6(10,11)12)16-2-15-3/h3-4H,1-2H2 |
Clave InChI |
CJFJYFUAOSDKMQ-UHFFFAOYSA-N |
SMILES canónico |
C1OC(OCOC(O1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


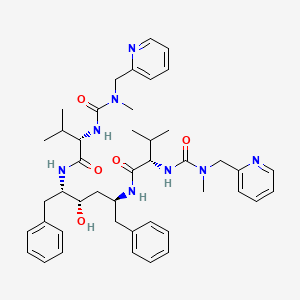
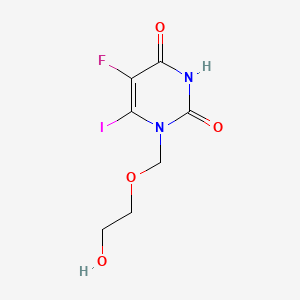
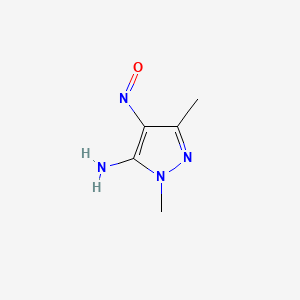
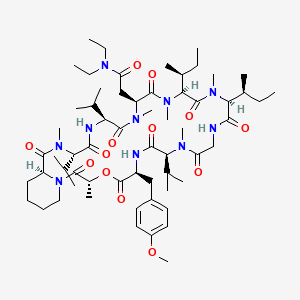
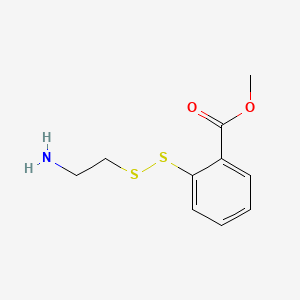
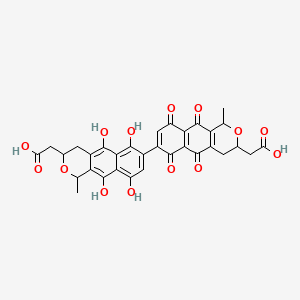

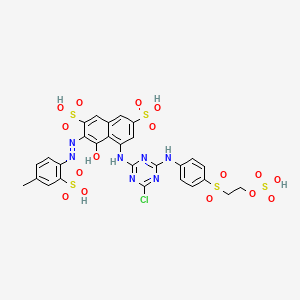
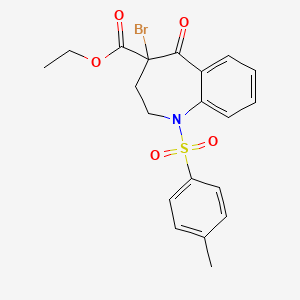
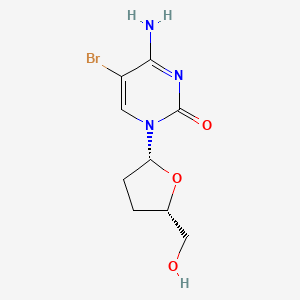
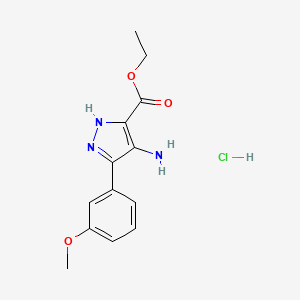

![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
